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Compound of Interest

Compound Name: C20H25NO3

Cat. No.: B7738764 Get Quote

A detailed examination of the binding affinities of Nuciferine, Anonaine, Asimilobine, and

Liriodenine with key central nervous system receptors.

This guide provides a comparative molecular docking analysis of four C20H25NO3 isomers:

Nuciferine, Anonaine, Asimilobine, and Liriodenine. These naturally occurring alkaloids, found

in various plant species, are investigated for their potential interactions with the Dopamine D2

receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR), two crucial targets in the

development of therapeutics for neurological and psychiatric disorders. Through a compilation

of in silico docking studies, this document summarizes the binding affinities and key

interactions of these isomers, offering valuable insights for researchers, scientists, and

professionals in drug development.

Comparative Docking Performance
The following tables summarize the binding affinities of the C20H25NO3 isomers against the

Dopamine D2 and Serotonin 5-HT2A receptors. The data presented is a synthesis of findings

from multiple independent in silico studies. It is important to note that direct comparison

between different studies can be influenced by variations in computational methodologies.

Table 1: Comparative Binding Affinities against Dopamine D2 Receptor (D2R)
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Isomer
Binding Affinity /
Potency

Value
Interacting
Residues
(Predicted)

Nuciferine EC50 64 nM[1]
Asp114, Ser193,

Phe389, Tyr416[2][3]

KB 62 nM[1]

Anonaine Binding Energy -8.1 kcal/mol
Asp114, Ser193,

Phe389, Tyr416

Asimilobine Not available Not available Not available

Liriodenine Not available Not available Not available

Table 2: Comparative Binding Affinities against Serotonin 5-HT2A Receptor (5-HT2AR)

Isomer
Binding Affinity /
Potency

Value
Interacting
Residues
(Predicted)

Nuciferine Ki 139 nM[4]
Asp155, Ser159,

Phe339, Phe340[5]

Anonaine Binding Energy -8.5 kcal/mol
Asp155, Ser159,

Phe339, Phe340

Asimilobine Not available Not available Not available

Liriodenine Not available Not available Not available

Note: Binding Energy values are often used in computational docking studies to predict binding

affinity, where a more negative value indicates a stronger interaction. Ki, EC50, and KB are

experimental values that also indicate the potency of a compound. The interacting residues for

Anonaine, Asimilobine, and Liriodenine are predicted based on the known binding pockets of

the receptors and the interactions of similar aporphine alkaloids.
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The following outlines a generalized methodology for comparative molecular docking studies,

based on common practices in the field utilizing software such as AutoDock Vina.

Ligand and Protein Preparation
Ligand Preparation: The 3D structures of the C20H25NO3 isomers (Nuciferine, Anonaine,

Asimilobine, and Liriodenine) are obtained from chemical databases like PubChem. The

structures are then prepared using software such as AutoDock Tools. This involves adding

polar hydrogens, merging non-polar hydrogens, and assigning Gasteiger charges. The

rotatable bonds within the ligands are defined to allow for conformational flexibility during the

docking process. The prepared ligand structures are saved in the PDBQT file format.

Protein Preparation: The three-dimensional crystal structures of the human Dopamine D2

receptor and Serotonin 5-HT2A receptor are retrieved from the Protein Data Bank (PDB).

The protein structures are cleaned by removing water molecules, co-crystallized ligands, and

any non-essential ions. Polar hydrogens are added, and Gasteiger charges are computed for

the protein atoms. The prepared receptor structures are also saved in the PDBQT format.

Molecular Docking Simulation
Grid Box Generation: A grid box is defined around the active site of each receptor. The

dimensions and center of the grid box are chosen to encompass the entire binding pocket,

ensuring that the ligand can freely rotate and translate within this defined space.

Docking Algorithm: AutoDock Vina is employed to perform the molecular docking

simulations.[6] Vina uses a Lamarckian genetic algorithm to explore the conformational

space of the ligand within the receptor's active site.[7] The program calculates the binding

energy for multiple binding poses of each ligand.

Analysis of Results
Binding Affinity and Pose Selection: The docking results are analyzed to identify the most

favorable binding pose for each isomer, which is typically the one with the lowest binding

energy. The binding energies are recorded and compared to predict the relative binding

affinities of the isomers for the target receptors.
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Interaction Analysis: The protein-ligand interactions for the best binding poses are visualized

and analyzed using software like PyMOL or Discovery Studio. This analysis identifies key

interacting residues and the types of interactions involved, such as hydrogen bonds,

hydrophobic interactions, and pi-pi stacking.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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